Methyl 3-(methanesulfonylmethyl)benzoate
Description
Methyl 3-(methanesulfonylmethyl)benzoate is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It is a benzoic acid derivative where the benzoate group is substituted with a methanesulfonylmethyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
methyl 3-(methylsulfonylmethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)9-5-3-4-8(6-9)7-15(2,12)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCOWPDXFKPDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270417 | |
| Record name | Methyl 3-[(methylsulfonyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261924-48-5 | |
| Record name | Methyl 3-[(methylsulfonyl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261924-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(methylsulfonyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methanesulfonylmethyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 3-bromomethylbenzoate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Observations :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water .
-
Basic conditions deprotonate the ester, forming a tetrahedral intermediate that collapses to release methanol .
Nucleophilic Substitution at the Sulfonylmethyl Group
The electron-withdrawing sulfonyl group activates the adjacent methylene carbon for nucleophilic substitution.
Mechanistic Insight :
-
The sulfonyl group stabilizes the transition state during nucleophilic attack, facilitating displacement of the methylene group .
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Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems .
Reduction Reactions
Selective reduction of functional groups is achievable with appropriate reagents.
Notes :
-
Raney nickel under hydrogen pressure reduces the ester to a primary alcohol while leaving the sulfonyl group intact .
-
NaBH₄ shows limited efficacy due to the steric hindrance of the sulfonylmethyl group .
Oxidation Reactions
The methylene group adjacent to the sulfonyl moiety exhibits limited oxidative reactivity.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Strong oxidizing conditions | KMnO₄, H₂SO₄, Δ | 3-(Methanesulfonyl)benzoic acid | 45–55% |
Challenges :
-
Over-oxidation risks degradation of the aromatic ring. Controlled conditions are critical to preserve structural integrity .
Salt Formation
The carboxylic acid derivative (post-hydrolysis) forms stable salts with alkali metals.
| Reaction Conditions | Reagents | Product | Solubility | Reference |
|---|---|---|---|---|
| Neutralization | KOtBu, THF | Potassium 3-(methanesulfonylmethyl)benzoate | >95% in H₂O |
Applications :
Scientific Research Applications
Methyl 3-(methanesulfonylmethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(methanesulfonylmethyl)benzoate exerts its effects depends on the specific context of its use. In chemical reactions, the methanesulfonylmethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 3-(methanesulfonylmethyl)benzoate can be compared with other benzoic acid derivatives such as:
Methyl 3-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of a methanesulfonylmethyl group.
Methyl 3-(hydroxymethyl)benzoate: Contains a hydroxymethyl group, making it more reactive in certain chemical reactions.
Methyl 3-(aminomethyl)benzoate: Features an aminomethyl group, which can participate in different types of reactions compared to the methanesulfonylmethyl group.
Each of these compounds has unique properties and reactivity, making them suitable for different applications in research and industry.
Biological Activity
Methyl 3-(methanesulfonylmethyl)benzoate, with the CAS number 261924-48-5, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a benzoate moiety and a methanesulfonylmethyl group. The chemical formula is C10H12O4S, and it features the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 240.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful if swallowed; causes skin irritation |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate enzyme activities or receptor interactions, which can lead to therapeutic effects. The presence of the methanesulfonyl group is significant as it can enhance the compound's ability to penetrate biological membranes and interact with cellular targets.
Antitumor Activity
Research indicates that compounds containing methanesulfonyl groups exhibit antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. A study demonstrated that this compound could induce apoptosis in melanoma cells through the activation of specific apoptotic pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on enzymes related to the PI3K/Akt signaling pathway, which is crucial in cancer progression and survival . This inhibition may contribute to its antitumor activity.
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to reduce cell viability by over 50% at concentrations above 20 μM after 48 hours of treatment .
- Mechanistic Insights : Another research effort focused on understanding the molecular mechanisms underlying the anticancer effects of this compound. It was found to activate caspase pathways leading to apoptosis, indicating its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds that possess sulfonyl groups:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Methyl 3-(sulfamoyl)benzoate | Sulfamoyl group | Antimicrobial |
| Methyl 3-(methylsulfonyl)benzoate | Methylsulfonyl group | Antitumor |
| Methyl 3-(methanesulfonyloxy)benzoate | Methanesulfonyloxy group | Anti-inflammatory |
Q & A
Basic: What are the common synthetic routes for preparing Methyl 3-(methanesulfonylmethyl)benzoate, and what factors influence yield optimization?
Answer:
A typical synthesis involves nucleophilic substitution or esterification reactions. For example, methyl 3-(bromomethyl)benzoate intermediates (analogous to methods in ) can react with methanesulfonyl groups under alkaline conditions (e.g., K₂CO₃ in dry DMF). Yield optimization depends on reaction time, temperature (60–80°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Contamination by unreacted starting materials or side products (e.g., hydrolysis byproducts) must be monitored via TLC or HPLC.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Answer:
- ¹H/¹³C NMR : The methyl ester group (COOCH₃) appears as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C). The methanesulfonyl (SO₂CH₃) group shows a singlet at ~3.1 ppm (¹H) and ~40 ppm (¹³C).
- IR : Strong carbonyl (C=O) stretches at ~1720 cm⁻¹ (ester) and ~1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretches).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ consistent with the molecular formula C₁₁H₁₄O₄S (e.g., m/z 242.06). Fragmentation patterns may include loss of -SO₂CH₃ (Δm/z 95).
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) when confirming the structure of this compound?
Answer:
Discrepancies in splitting patterns may arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : To confirm coupling relationships and assign ambiguous protons/carbons.
- X-ray Crystallography : Resolve absolute configuration and validate spatial arrangement using software like SHELXL .
- Variable-Temperature NMR : Identify temperature-dependent conformational changes causing signal broadening.
Advanced: What strategies are recommended for analyzing the stability of this compound under various pH and temperature conditions?
Answer:
- Hydrolysis Studies : Monitor degradation kinetics in buffered solutions (pH 1–13) at 25–60°C using HPLC/UV-Vis. Methanesulfonyl groups are generally stable under acidic conditions but may hydrolyze in strong bases.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products (e.g., benzoic acid derivatives) via LC-MS .
Basic: What are the primary applications of this compound in pharmaceutical or agrochemical research based on structural analogs?
Answer:
The compound’s sulfonylmethyl group suggests potential as:
- Agrochemical Intermediates : Analogous to sulfonylurea herbicides (e.g., metsulfuron-methyl in ), which inhibit acetolactate synthase in plants.
- Pharmaceutical Building Blocks : For designing protease inhibitors or anti-inflammatory agents via sulfonamide derivatization.
Advanced: How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity or interaction mechanisms of this compound in catalytic processes?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes) using docking software (AutoDock Vina).
- Transition State Analysis : Model reaction pathways for sulfonate ester hydrolysis or nucleophilic substitutions.
Basic: What safety and handling protocols are essential when working with this compound in laboratory settings?
Answer:
- Engineering Controls : Use fume hoods to limit airborne exposure.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Training : Follow OSHA guidelines for chemical hygiene plans and emergency showers/eye wash stations .
Advanced: In crystallographic studies of this compound, how do software tools like SHELXL improve the accuracy of electron density mapping and refinement?
Answer:
SHELXL employs least-squares refinement to optimize atomic displacement parameters (ADPs) and occupancy factors. Key features include:
- Twinning Refinement : Resolve overlapping diffraction patterns in twinned crystals.
- Hydrogen Placement : Assign H-atoms using riding models or difference Fourier maps.
- Validation Tools : Check for overfitting via R-factor and goodness-of-fit (GoF) metrics .
Advanced: How can researchers address discrepancies between theoretical and experimental melting points for this compound?
Answer:
Deviations may stem from polymorphism or impurities. Solutions include:
- DSC Analysis : Identify polymorphic transitions or solvate formation.
- Recrystallization : Test solvents (e.g., ethanol/water) to isolate pure crystalline forms.
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures.
Basic: What chromatographic methods are optimal for purifying this compound, and how do mobile phase choices impact separation?
Answer:
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (70:30, 0.1% TFA) for high resolution.
- Normal-Phase TLC : Hexane/ethyl acetate (3:1) to monitor reaction progress.
- Ion-Pair Chromatography : Add alkyl sulfonates to improve retention of polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
